molecular formula C14H11ClN2OS B2685092 N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine CAS No. 862974-17-2

N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2685092
CAS No.: 862974-17-2
M. Wt: 290.77
InChI Key: BDWYJMWQYWYPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted cancer therapies. This benzothiazole derivative is designed for research applications and is not intended for diagnostic or therapeutic use. Benzothiazole derivatives are recognized for their potent and selective antitumor properties. This specific compound shares a structural scaffold with novel 2-aminobenzothiazoles that have demonstrated promising anticancer activities in vitro against challenging cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF-7) . The core benzothiazole pharmacophore is known to interact with key enzymatic targets involved in cancer cell proliferation and survival . Research indicates that such compounds can exert their effects by targeting crucial signaling pathways, such as the PI3K/AKT/mTOR network, which is frequently dysregulated in human cancers . Some related benzothiazole-urea analogs have also been investigated for their potential in neurodegenerative disease research, such as inhibiting the 17β-HSD10 enzyme implicated in Alzheimer's disease pathology . Researchers value this compound for exploring structure-activity relationships (SAR) to develop more effective inhibitors. The compound is offered with comprehensive analytical data to ensure identity and purity for your research requirements. This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-18-11-3-2-4-12-13(11)17-14(19-12)16-10-7-5-9(15)6-8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWYJMWQYWYPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine typically involves the condensation of 4-chloroaniline with 4-methoxybenzothiazole-2-thiol. The reaction is carried out in the presence of a suitable condensing agent, such as phosphorus oxychloride, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as column chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, it may interact with other cellular targets, leading to its antimicrobial and antiviral effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) Halogen Substitutions
  • 4-Chlorophenyl vs. Other Halogens: demonstrates that halogen substituents (F, Cl, Br, I) on phenyl groups have minimal impact on inhibitory potency. For example, N-(4-fluorophenyl)maleimide (IC50 = 5.18 μM) and N-(4-iodophenyl)maleimide (IC50 = 4.34 μM) show comparable activity against monoacylglycerol lipase (MGL) . This suggests that the 4-chlorophenyl group in the target compound may offer similar efficacy to other halogenated analogs.
  • Position of Substitution: Para-substituted derivatives (e.g., 4-chlorophenyl) are common in bioactive compounds due to their symmetry and stable electronic effects. For instance, 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () exhibits kinase inhibitory activity, highlighting the importance of para-substitution in target binding .
(b) Methoxy vs. Other Functional Groups
  • The 4-methoxy group in the target compound may improve solubility compared to nitro or chloro substituents. Methoxy groups also engage in hydrogen bonding, which could enhance bioavailability.

Structural Diversity in Benzothiazole Derivatives

  • Thiazole vs. Thiadiazole Cores : Thiadiazole derivatives, such as (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (), exhibit insecticidal and fungicidal activities . The benzothiazole core in the target compound may offer distinct binding modes due to its fused ring system.
  • Amine Substituents : Compounds like 4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine () replace the 4-chlorophenyl group with a pyridinylmethyl moiety, altering pharmacokinetics and target specificity .

Physicochemical and Pharmacological Properties

Melting Points and Solubility

  • BT16 : Melting point = 279–281°C, attributed to nitro and chloro substituents .
  • 4-(4-Chlorophenyl)-N-... (): Crystallizes in a monoclinic system (space group P21), suggesting stable packing arrangements .
  • The target compound’s 4-methoxy group likely reduces melting point compared to BT16, enhancing solubility.

Data Tables

Table 2: Crystallographic Data ()

Parameter Value
Crystal System Monoclinic
Space Group P21
Unit Cell Dimensions a=6.1169 Å, b=7.4708 Å, c=18.2536 Å
β-angle 97.975°
Volume 826.09 ų

Biological Activity

N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential applications in antimicrobial, antiviral, and anticancer therapies. Understanding its biological activity is crucial for further development and application in pharmacology.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its broad range of biological activities, combined with a methoxy and chlorophenyl substituent that enhances its pharmacological properties. The structural formula can be represented as follows:

N 4 chlorophenyl 4 methoxy 1 3 benzothiazol 2 amine\text{N 4 chlorophenyl 4 methoxy 1 3 benzothiazol 2 amine}

The mechanism of action for this compound involves the inhibition of specific enzymes, particularly tyrosine kinases , which are pivotal in cell signaling pathways related to cancer cell proliferation. By inhibiting these kinases, the compound disrupts the growth and survival of cancer cells.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-7 (Breast Cancer)15.63Doxorubicin10.0
U-937 (Monocytic Leukemia)12.5Doxorubicin8.0
HeLa (Cervical Cancer)20.0Cisplatin15.0

These results indicate that the compound has comparable or superior potency against certain cancer cell lines compared to standard chemotherapy agents .

Antimicrobial and Antiviral Properties

In addition to anticancer activity, the compound has been investigated for its antimicrobial and antiviral properties. It has shown effectiveness against various pathogens:

Pathogen Type Activity MIC (µg/mL)
Gram-positive BacteriaInhibition31.25
Gram-negative BacteriaModerate Inhibition62.50
Hepatitis B Virus (HBV)Significant ReductionIC50 = 5.0

These findings suggest that this compound could be a promising candidate for further development as an antimicrobial and antiviral agent .

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 and U-937 cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and changes in the Bax/Bcl-2 ratio . The study highlighted the potential of this compound as an effective therapeutic agent in breast and monocytic leukemia cancers.

Case Study 2: Antiviral Activity Against HBV

Another investigation focused on the antiviral properties of the compound against Hepatitis B Virus (HBV). The results indicated a significant reduction in viral replication at sub-micromolar concentrations, suggesting that this compound may operate through mechanisms distinct from existing antiviral therapies .

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